molecular formula C9H14O2 B8656942 3-Ethoxycyclohept-2-en-1-one CAS No. 86616-78-6

3-Ethoxycyclohept-2-en-1-one

Cat. No. B8656942
CAS RN: 86616-78-6
M. Wt: 154.21 g/mol
InChI Key: CVOGBHWKYXUUSC-UHFFFAOYSA-N
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Description

3-Ethoxycyclohept-2-en-1-one is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
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properties

CAS RN

86616-78-6

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-ethoxycyclohept-2-en-1-one

InChI

InChI=1S/C9H14O2/c1-2-11-9-6-4-3-5-8(10)7-9/h7H,2-6H2,1H3

InChI Key

CVOGBHWKYXUUSC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)CCCC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Ethoxycycloheptenone was synthesized following published procedures.8 The general procedure for the preparation of substrates using 3-ethoxycycloheptenone (766 mg, 4.97 mmol) and phenethymagnesium chloride (10 mmol, 1M in THF) gave, after flash chromatography (4:1 hexanes:ethyl acetate), the title compound as a colorless liquid (0.984 g, 93%). 1H NMR (300 MHz, CDCl3): δ7.32-7.13 (m, 5 H), 5.91 (br s, 1 H), 2.79 (dd, J=10.5, 7.8 Hz, 2 H), 2.64-2.39 (m, 6 H), 1.86-1.70 (m, 4 H). 13C NMR (75 MHz, CDCl3): δ204.0, 161.1, 140.9, 129.6, 128.5, 128.3, 126.3, 43.0, 42.4, 34.4, 33.1, 25.4, 21.5. IR (neat): 3027, 2937, 2865, 1656, 1495, 1453, 1268, 878, 747, 699 cm−1.
Quantity
766 mg
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
93%

Synthesis routes and methods II

Procedure details

A solution of 22.3 g. (0.177 mole) of cycloheptan-1,3-dione and 600 mg. (3.16 mmoles) of p-toluenesulfonic acid monohydrate in 86 ml. of ethanol and 250 ml. of toluene was heated at reflux for 18 hours. A soxhlet extractor filled with molecular sieves (3 Å) was used to remove water from the reaction. The reaction was cooled, added to 800 ml. saturated sodium chloride and extracted with four 800 ml. portions of ether. The combined organic extract was dried over magnesium sulfate and evaporated to an oil. Distillation of the crude oil gave 25.3 g. (93%) of the title compound as an oil.
Quantity
0.177 mol
Type
reactant
Reaction Step One
Quantity
3.16 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
93%

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